Ac-Cys(farnesyl)-OMe

ICMT Enzyme Kinetics Post-Translational Modification

ICMT kinetic mechanism studies require the correct product analog inhibitor; generic substitutes (AFC, FTA) fail due to distinct binding modes. Ac-Cys(farnesyl)-OMe (AFCME) uniquely provides: • Noncompetitive inhibition vs. BFC substrate & mixed-type vs. AdoMet-confirming ordered sequential mechanism. • Validated demethylase substrate (Km=186 µM) for G-protein methylation reversibility assays. • Minimal universal motif for cross-species ICMT/Ste14p photoaffinity studies. • Essential reference standard for benchmarking novel ICMT inhibitors in oncology programs. Supplied with comprehensive CoA.

Molecular Formula C21H35NO3S
Molecular Weight 381.6 g/mol
CAS No. 135304-08-4
Cat. No. B556452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Cys(farnesyl)-OMe
CAS135304-08-4
Synonyms135304-08-4; Ac-Cys(farnesyl)-OMe; AC-CYS-OME; C21H35NO3S; ZINC3874352; 3909AD; FT-0679808; N-Acetyl-S-farnesyl-L-cysteinemethylester; methyl(2R)-2-acetamido-3-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]sulfanyl}propanoate
Molecular FormulaC21H35NO3S
Molecular Weight381.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C
InChIInChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11+,18-13+/t20-/m0/s1
InChIKeyMXSBUVKSWFWHTQ-WOWWHVILSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Cys(farnesyl)-OMe (CAS 135304-08-4) for Prenylation Research and ICMT Studies


Ac-Cys(farnesyl)-OMe, also known as N-acetyl-S-farnesyl-L-cysteine methyl ester (AFCME), is a synthetic derivative of farnesylated cysteine. It serves as a minimal substrate analog and inhibitor for studying the post-translational processing of CAAX motif proteins, specifically the final carboxyl methylation step catalyzed by isoprenylcysteine carboxyl methyltransferase (ICMT) [1]. This compound is crucial for investigating the enzymatic mechanisms of prenylated protein methyltransferases and demethylases, particularly the reversible nature of methylation that regulates the subcellular localization and function of key signaling proteins like Ras and Rho GTPases [2].

Why Ac-Cys(farnesyl)-OMe Cannot Be Substituted with Generic Farnesyl Cysteine Analogs


Generic substitution of Ac-Cys(farnesyl)-OMe with closely related analogs like N-acetyl-S-farnesyl-L-cysteine (AFC), S-farnesyl-L-cysteine methyl ester, or N-acetyl-S-geranylgeranyl-L-cysteine methyl ester (AGGCM) is scientifically invalid due to profound differences in enzyme kinetics and interaction modes. While these compounds share structural motifs, quantitative studies reveal that Ac-Cys(farnesyl)-OMe exhibits distinct inhibition patterns (non-competitive vs. mixed-type), substrate affinities (Km values), and stereoselectivity profiles that directly impact experimental outcomes in ICMT and esterase assays [1]. Critically, the presence of both the N-acetyl and methyl ester modifications in Ac-Cys(farnesyl)-OMe uniquely positions it to act as a product analog in ordered sequential enzyme mechanisms, a role that simpler analogs cannot fulfill due to different binding characteristics [2].

Quantitative Comparative Evidence for Selecting Ac-Cys(farnesyl)-OMe Over Other Prenylcysteine Analogs


Human ICMT Inhibition: AFCME as a Noncompetitive Inhibitor vs. Competitive Dead-End Inhibitors

In kinetic studies of recombinant human ICMT, Ac-Cys(farnesyl)-OMe (AFCME) acts as a noncompetitive inhibitor with respect to the substrate biotin-S-farnesyl-L-cysteine (BFC), with a Ki of 2.1 ± 0.4 µM. This is in stark contrast to S-farnesylthioacetic acid (FTA), a dead-end competitive inhibitor with a Ki of 1.17 ± 0.16 µM against the same substrate [1]. Furthermore, AFCME shows mixed-type inhibition with respect to the methyl donor S-adenosyl-L-methionine (AdoMet), while FTA is uncompetitive [1]. This differential inhibition pattern is critical for elucidating the ordered sequential mechanism of ICMT, confirming that AFCME and BFC bind to distinct enzyme forms [2].

ICMT Enzyme Kinetics Post-Translational Modification

ROS Esterase Substrate Selectivity: L-AFCM vs. L-AGGCM

In bovine rod outer segment (ROS) membranes, Ac-Cys(farnesyl)-OMe (L-AFCM) serves as a superior substrate for the specific prenylcysteine methyl esterase compared to its geranylgeranyl analog (L-AGGCM). The enzyme exhibits a significantly lower Michaelis constant (Km) for L-AFCM (186 µM) than for L-AGGCM (435 µM), indicating higher affinity for the farnesylated substrate [1]. However, the maximal velocity (Vmax) is higher for L-AGGCM (4.8 nmol mg⁻¹ min⁻¹) compared to L-AFCM (2.2 nmol mg⁻¹ min⁻¹) [1]. This provides a clear, quantifiable basis for selecting L-AFCM as a high-affinity probe for this demethylase activity.

Prenylcysteine Esterase Signal Transduction Reversible Methylation

Stereoselectivity in ROS Esterase: L-AFCM vs. D-AFCM

The biological processing of Ac-Cys(farnesyl)-OMe is highly stereoselective. The native L-isomer (L-AFCM) demonstrates a 4.8-fold higher catalytic rate (Vmax of 2.2 nmol mg⁻¹ min⁻¹) compared to the D-isomer (D-AFCM, Vmax of 0.46 nmol mg⁻¹ min⁻¹) when processed by the ROS esterase [1]. Although the Km for the D-isomer (157 µM) is slightly lower than for the L-isomer (186 µM), the drastic difference in turnover number underscores the enzyme's preference for the native L-configuration [1]. This data validates that studies using racemic mixtures would yield inaccurate kinetic parameters and confound mechanistic interpretations.

Stereoselectivity Prenylcysteine Esterase Enantiomer

Yeast ICMT Inhibition: AFCME vs. Other Isoprenoid Analogs

In studies on yeast ICMT (Ste14p), Ac-Cys(farnesyl)-OMe (AFCME) acts as a competitive inhibitor, but its potency differs from other isoprenoid-modified analogs. For instance, while AFCME itself is a substrate/product analog, other farnesol-derived analogs have been shown to be competitive inhibitors with defined Ki values, such as Compound 3 (Ki = 17.1 ± 1.7 µM) [1]. This demonstrates that AFCME's core structure serves as a baseline scaffold for developing more potent ICMT inhibitors, and its behavior in yeast vs. human enzymes reveals species-specific differences in substrate recognition [2]. AFCME's role as both substrate and inhibitor makes it a unique tool for comparative enzymology.

Yeast ICMT Ste14p Competitive Inhibitor

Defined Research Applications for Ac-Cys(farnesyl)-OMe Based on Comparative Evidence


Mechanistic Elucidation of Ordered Sequential Enzyme Kinetics for ICMT

Researchers investigating the kinetic mechanism of human isoprenylcysteine carboxyl methyltransferase (ICMT) should select Ac-Cys(farnesyl)-OMe (AFCME) as a product analog inhibitor. Unlike the dead-end inhibitor FTA, AFCME exhibits noncompetitive inhibition with respect to the prenylcysteine substrate (BFC) and mixed-type inhibition with respect to the methyl donor AdoMet. This differential inhibition pattern is crucial for confirming an ordered sequential mechanism where AdoMet binds first and the methylated product is released last. Studies using AFCME in product inhibition assays provide direct evidence that BFC and AFCME bind to different enzyme forms, a key insight that cannot be derived from competitive dead-end inhibitors. [1] [2]

Studying Reversible Protein Methylation in Signal Transduction

To investigate the reversibility of C-terminal carboxyl methylation on G-proteins and small GTPases, Ac-Cys(farnesyl)-OMe is the optimal synthetic substrate. It is actively demethylated by a specific esterase present in bovine rod outer segment (ROS) membranes, with defined kinetics (Km = 186 µM, Vmax = 2.2 nmol mg⁻¹ min⁻¹). This same enzyme also demethylates endogenous methylated substrates like transducin and small G-proteins. Using AFCME allows researchers to assay and characterize this potentially regulatory demethylase activity. In contrast, simpler analogs lacking the N-acetyl and methyl ester modifications, such as N-acetyl-L-cysteine methyl ester, are not recognized as substrates by this enzyme, underscoring the critical requirement for the complete farnesylated cysteine methyl ester moiety. [1]

Species-Specific ICMT Substrate Binding Site Mapping

For research comparing human and yeast ICMT (Ste14p) substrate specificities, Ac-Cys(farnesyl)-OMe is the foundational tool. Photoaffinity labeling studies have shown that while AFCME-based probes are substrates for both human ICMT and yeast Ste14p, other peptide-based analogs (like those derived from yeast a-factor) are only substrates for Ste14p and act as inhibitors of human ICMT. This demonstrates that AFCME's core structure is the minimal, universally recognized motif, making it essential for designing cross-species comparative studies and for mapping the conserved features of the prenylcysteine binding pocket in both enzymes. [1]

Baseline Scaffold for SAR Studies of ICMT Inhibitors

For medicinal chemistry programs aiming to develop novel, potent inhibitors of ICMT as potential cancer therapeutics, Ac-Cys(farnesyl)-OMe serves as the critical baseline compound. It represents the minimal substrate/product structure recognized by the enzyme. Research has successfully used AFCME as a starting point to synthesize libraries of isoprenoid-modified analogs and amide-substituted farnesylcysteine derivatives. These efforts have yielded competitive inhibitors for yeast ICMT (e.g., Ki = 17.1 µM) and more potent inhibitors for human ICMT (e.g., adamantyl derivative with an IC50 of 12.4 µM). Without AFCME as a validated, commercially available reference standard, the relative potency and mechanism of new compounds cannot be accurately benchmarked. [1] [2]

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